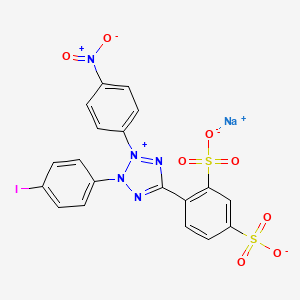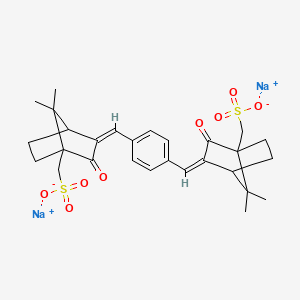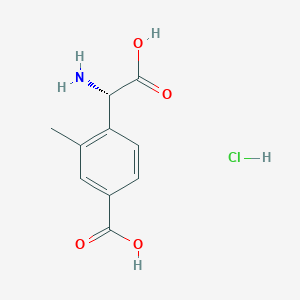
Zanzalintinib
説明
Zanzalintinib, also known as XL092, is a novel, potent, orally bioavailable small molecule inhibitor of several receptor tyrosine kinases . It inhibits the activity of receptor tyrosine kinases implicated in cancer growth and spread, including VEGF receptors, MET, AXL, and MER . These receptor tyrosine kinases are involved in several oncogenic processes, including tumor angiogenesis, proliferation, invasion, and metastasis .
Molecular Structure Analysis
Zanzalintinib has a complex molecular structure. Its IUPAC name is 1-N’-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide . The molecular formula is C29H25FN4O5 and the molecular weight is 528.54 .Physical And Chemical Properties Analysis
Zanzalintinib is a small molecule with a molecular weight of 528.54 . It is orally bioavailable , which means it can be taken by mouth and absorbed into the body. The half-life of Zanzalintinib is 16–22 hours, supporting once-daily dosing .科学的研究の応用
Mechanisms of Zoledronic Acid : Zanzalintinib is used to study the mechanisms of zoledronic acid, an FDA-approved drug. Its roles include metabolism regulation, vascular smooth muscle cell proliferation, and chemical carcinogenesis exploration (Liang et al., 2019).
Studying Anticancer-Drug Resistance : It is a potential drug for studying anticancer-drug resistance mechanisms, particularly in leukemia, breast, and ovarian cancer (Yagüe & Raguz, 2005).
Drug Discovery and Development : Zanzalintinib plays a role in formulating hypotheses about target drugs, contributing significantly to drug discovery and development processes (Lin & Lu, 1997).
Breast Cancer Bone Metastases : Treatment with Zanzalintinib and sunitinib malate induces vessel remodeling in breast cancer bone metastases, which can improve imaging and treatment of malignant bone lesions (Bäuerle et al., 2010).
Preventing Tumor Growth : Zanzalintinib can prevent tumor growth by decreasing MCP-1 expression in mesenchymal stem cells, which reduces the recruitment of tumor-associated macrophages to tumor sites (Jia et al., 2015).
Osteogenic Differentiation : Zanzalintinib, as zoledronic acid, causes sustained commitment of bone marrow-derived mesenchymal stem cells for osteogenic differentiation, potentially stimulating osteogenic differentiation in vivo (Ebert et al., 2009).
Reducing VEGF Levels in Cancer Patients : Repeated low-dose therapy with Zanzalintinib leads to an early, significant, and long-lasting decrease in VEGF levels, which is important in cancer treatment (Santini et al., 2007).
Other Applications : Zanzalintinib is also studied for its potential in treating rare forms of cancer, as well as in the context of standardized terminology and outcome criteria for immune thrombocytopenic purpura (ITP) (Rodeghiero et al., 2009) and (Drews, 2000).
作用機序
Zanzalintinib is designed to inhibit multiple receptor tyrosine kinases (RTKs), including VEGFR, MET, TAM kinases (AXL and MER), and other kinases implicated in the growth and spread of cancer . These receptor tyrosine kinases are involved in both normal cellular function and in pathologic processes such as oncogenesis, metastasis, tumor angiogenesis, and resistance to multiple therapies, including immune checkpoint inhibitors .
将来の方向性
Zanzalintinib is currently being evaluated in several clinical trials for its efficacy in treating various types of cancer . For example, the STELLAR-304 trial is a phase 3 study exploring the efficacy and safety of Zanzalintinib in combination with nivolumab in patients with non-clear cell RCC . Another trial, STELLAR-305, is evaluating Zanzalintinib in combination with Pembrolizumab in patients with previously untreated recurrent or metastatic head and neck cancer . These trials represent the ongoing efforts to understand the potential of Zanzalintinib in cancer treatment.
特性
IUPAC Name |
1-N'-(4-fluorophenyl)-1-N-[4-[7-methoxy-6-(methylcarbamoyl)quinolin-4-yl]oxyphenyl]cyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCKALGNNVYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zanzalintinib | |
CAS RN |
2367004-54-2 | |
| Record name | Zanzalintinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2367004542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zanzalintinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2JC2ZA04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4S)-4-benzyl-5-[4-hydroxy-4-[[7-[3-(4-methylpiperazin-1-yl)propanoylamino]-4-oxoquinazolin-3-yl]methyl]piperidin-1-yl]-5-oxopentyl]-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide](/img/structure/B8146274.png)
![4-N-[4-(dimethylamino)phenyl]-2-pyridin-4-yl-5,6,7,8-tetrahydroquinazoline-4,6-diamine](/img/structure/B8146287.png)

![N-[3-(4-Chlorophenoxy)-4-methylphenyl]acrylamide](/img/structure/B8146303.png)
![(2R)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B8146309.png)

![1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea](/img/structure/B8146324.png)



![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B8146356.png)
![[1,1':4',1''-Terphenyl]-2',4,4'',5'-tetracarbaldehyde](/img/structure/B8146371.png)
![((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B8146381.png)